Nolasiban

Description

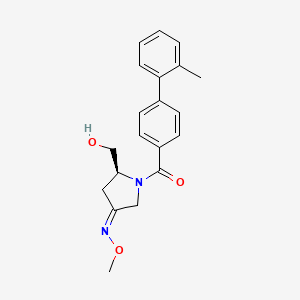

Structure

3D Structure

Properties

CAS No. |

1477482-19-1 |

|---|---|

Molecular Formula |

C20H22N2O3 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

[(2S,4Z)-2-(hydroxymethyl)-4-methoxyiminopyrrolidin-1-yl]-[4-(2-methylphenyl)phenyl]methanone |

InChI |

InChI=1S/C20H22N2O3/c1-14-5-3-4-6-19(14)15-7-9-16(10-8-15)20(24)22-12-17(21-25-2)11-18(22)13-23/h3-10,18,23H,11-13H2,1-2H3/b21-17-/t18-/m0/s1 |

InChI Key |

OLUJSZLBWZWGJT-HGBKYHTQSA-N |

SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CC(=NOC)CC3CO |

Isomeric SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3C/C(=N\OC)/C[C@H]3CO |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CC(=NOC)CC3CO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

OBE-001; OBE001; OBE001; Erlosiban |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Nolasiban

Characterization of Oxytocin (B344502) Receptor Binding and Affinity

Nolasiban functions as a competitive and reversible antagonist at the human oxytocin receptor (OTR). vulcanchem.comnih.gov The oxytocin receptor is a member of the G-protein coupled receptor (GPCR) superfamily, which, upon activation by its endogenous ligand oxytocin, initiates a cascade of intracellular events primarily leading to smooth muscle contraction. researchgate.net this compound exerts its effect by binding to the OTR, thereby preventing oxytocin from binding and eliciting its physiological response. vulcanchem.com

Research has determined the binding affinity of this compound for the oxytocin receptor, quantifying it with an inhibition constant (Ki) of 52 nM. vulcanchem.comnih.gov This Ki value indicates a high affinity for the receptor, underlying its potency as an antagonist. The binding is competitive, meaning this compound directly competes with oxytocin for the same binding site on the receptor. vulcanchem.com

A critical aspect of the pharmacological profile of a receptor antagonist is its selectivity, which is its ability to bind to the intended target receptor with significantly higher affinity than to other, often structurally related, receptors. The oxytocin receptor shares significant structural homology with the vasopressin receptors (V1a, V1b, and V2). Vasopressin, a structurally similar peptide to oxytocin, can cross-react with the OTR, and likewise, oxytocin can bind to vasopressin receptors. nih.gov

This compound demonstrates a notable selectivity for the oxytocin receptor over the related vasopressin V1a, V1b, and V2 receptors. vulcanchem.comnih.gov This high degree of selectivity is a key pharmacological feature, as activation of vasopressin receptors can lead to distinct physiological effects, such as vasoconstriction (V1a) or antidiuresis (V2). By selectively targeting the OTR, this compound minimizes off-target effects that could be mediated by vasopressin receptors.

| Compound | Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| This compound | Oxytocin (OTR) | 52 nM | vulcanchem.comnih.gov |

| Vasopressin (V1a, V1b, V2) | Demonstrates high selectivity for OTR over these receptors | vulcanchem.comnih.gov |

Mechanisms of G-Protein Coupled Receptor (GPCR) Signaling Modulation

The binding of an antagonist to a GPCR like the oxytocin receptor can modulate intracellular signaling in several ways. The primary mechanism for the OTR involves its coupling to heterotrimeric G-proteins. qiagen.com Upon oxytocin binding, the OTR primarily couples to G-proteins of the Gαq/11 family. qiagen.comliverpool.ac.uk This activation of Gαq leads to the stimulation of phospholipase Cβ (PLC-β), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). liverpool.ac.ukwalshmedicalmedia.com IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), with the combined effects culminating in smooth muscle contraction. liverpool.ac.ukwalshmedicalmedia.com

This compound, as a competitive antagonist, prevents the conformational changes in the OTR that are necessary for Gαq protein activation, thereby blocking this entire downstream signaling cascade. vulcanchem.com

While the Gαq pathway is the canonical signaling route for oxytocin-induced contractions, the OTR can also couple to other signaling pathways, a phenomenon known as biased signaling or signal pluridimensionality. liverpool.ac.uknih.gov These alternative pathways can include coupling to other G-proteins, such as Gαi (which inhibits adenylyl cyclase), or G-protein-independent signaling mediated by β-arrestins. liverpool.ac.ukbiomolther.org Recent research has shown that oxytocin can also activate pro-inflammatory signaling pathways, such as those involving nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs), in uterine tissues. nih.govresearchgate.net

This compound has been shown to effectively inhibit both the canonical Gαq pathway and these alternative pro-inflammatory signaling routes. nih.gov Studies in human myometrial and amnion cells demonstrated that this compound reduces the effect of oxytocin on the activation of NF-κB and p38 MAPK. nih.gov This inhibition translates to the suppression of downstream pro-labor gene expression. nih.gov Importantly, this compound itself does not appear to have any intrinsic stimulatory (agonist) effects on these pathways. nih.gov

Comparative Pharmacological Research: this compound versus Other Oxytocin Receptor Antagonists (e.g., Atosiban)

Atosiban (B549348) is another oxytocin receptor antagonist used in clinical practice. researchgate.net Comparative pharmacological studies have revealed significant differences between this compound and atosiban in terms of receptor selectivity and modulation of signaling pathways.

In terms of receptor binding, this compound shows a higher affinity and greater selectivity for the human oxytocin receptor compared to atosiban. nih.govnih.govresearchgate.net Atosiban has a moderate affinity for the OTR (Ki = 397 nM) but a significantly higher affinity for the human vasopressin V1a receptor (Ki = 4.7 nM), making it a more potent vasopressin V1a antagonist than an oxytocin antagonist. nih.gov In contrast, this compound is highly selective for the OTR. vulcanchem.comnih.gov Functionally, this is reflected in studies on myometrial tissue, where this compound appeared more potent than atosiban at inhibiting oxytocin-induced contractions at equimolar concentrations. researchgate.net

The most striking difference lies in their modulation of alternative signaling pathways. While both compounds antagonize the OTR-Gαq pathway to inhibit contractions, their effects on inflammatory signaling diverge. Unlike this compound, atosiban fails to inhibit the pro-inflammatory effects of oxytocin in human amnion cells and can, on its own, act as a biased agonist, activating NF-κB and MAPK pathways. liverpool.ac.uknih.gov This suggests that while atosiban blocks contractions, it may simultaneously promote pro-inflammatory signals. This compound, however, acts as a neutral antagonist, blocking both contractile and inflammatory pathways mediated by oxytocin without exhibiting intrinsic agonist activity. nih.gov

| Pharmacological Parameter | This compound | Atosiban | Reference |

|---|---|---|---|

| Receptor Affinity (Ki) | |||

| Human Oxytocin Receptor (OTR) | 52 nM | 397 nM | vulcanchem.comnih.govnih.gov |

| Human Vasopressin V1a Receptor | Lower affinity (high selectivity for OTR) | 4.7 nM | vulcanchem.comnih.gov |

| Signaling Pathway Modulation | |||

| Gαq Pathway (Contractions) | Antagonist | Antagonist | nih.govresearchgate.net |

| Alternative/Inflammatory Pathways (e.g., NF-κB) | Inhibits OT-induced activation; no intrinsic activity | Fails to inhibit OT-induced activation; demonstrates biased agonist activity | liverpool.ac.uknih.gov |

Preclinical Pharmacodynamic Investigations of Nolasiban S Effects

Modulation of Uterine Contractility Dynamics

Uterine contractions play a significant role in reproductive processes, including embryo implantation. Excessive or uncoordinated contractions around the time of embryo transfer are hypothesized to negatively impact pregnancy rates. Nolasiban's effect on these dynamics has been a key area of preclinical research.

In Vitro Myometrial Contractility Studies

In vitro studies using isolated myometrial tissue have been conducted to assess the direct effects of this compound on uterine muscle contractions. These studies aim to determine the potency and efficacy of this compound in inhibiting both spontaneous and oxytocin-induced contractility.

Research has shown that this compound can suppress the stimulatory effect of oxytocin (B344502) on myometrial contractility in a concentration-dependent manner. In one study using human pregnant myometrium, this compound at a concentration of 60 nM significantly decreased oxytocin-induced contractility researchgate.net. Compared to atosiban (B549348), another oxytocin receptor antagonist, this compound demonstrated a significant effect at a lower concentration (60 nM vs 600 nM for atosiban) researchgate.net. This compound has also been shown to inhibit contractions induced by prostaglandin (B15479496) F2α in human pregnant myometrium, suggesting a potential interaction or crosstalk between oxytocin receptor and prostaglandin signaling pathways imperial.ac.uk. Furthermore, studies have indicated that this compound treatment alone does not have a significant stimulatory effect on myometrium nih.govresearchgate.net.

Interactive Table 1: In Vitro Effects of this compound on Myometrial Contractility

| Compound | Stimulus | This compound Concentration | Effect on Contractility | Significance (vs. control/DMSO) | Reference |

| This compound | Oxytocin | 60 nM | Decreased OT-induced | p < 0.001 | researchgate.net |

| This compound | Spontaneous | Various | No significant stimulation | Not specified | nih.govresearchgate.net |

| This compound | Prostaglandin F2α | Dose-dependent | Inhibited PGF2α-induced | p < 0.01 | imperial.ac.uk |

In Vivo Animal Model Assessments of Uterine Function

While the provided search results primarily detail human clinical studies regarding uterine contractility in vivo (measured by ultrasound), the principle of assessing uterine function in live animal models is a standard preclinical approach to understand the systemic effects of a compound. Such studies typically involve administering the compound to animals and monitoring uterine activity using techniques like electromyography or ultrasound. Although specific detailed findings from preclinical in vivo animal models assessing this compound's effect on uterine contractility were not extensively detailed in the provided snippets, the clinical studies in healthy volunteers, which can be considered a step beyond traditional preclinical animal models, provide relevant in vivo data on uterine contractility modulation by this compound.

In a study involving healthy pre-menopausal women, both 900 mg and 1800 mg doses of this compound showed trends of decreased uterine contraction frequency researchgate.netnih.gov. A retrospective analysis of ultrasound videos from a clinical trial (IMPLANT 1) also indicated that a single oral dose of this compound 900 mg administered before embryo transfer significantly decreased contraction frequency and increased coordination compared to placebo in IVF patients oup.com.

Endometrial Physiology and Receptivity Research

Endometrial receptivity, the state where the endometrium is prepared for embryo implantation, is crucial for successful pregnancy. Preclinical research on this compound has investigated its impact on various aspects of endometrial physiology that contribute to this receptive state.

Effects on Endometrial Perfusion and Microvascular Blood Flow

Adequate blood flow to the endometrium is considered an important factor for endometrial receptivity and successful embryo implantation researchgate.netpatsnap.comjcgo.org. Studies have explored whether this compound influences endometrial perfusion.

In the study with healthy female volunteers, both 900 mg and 1800 mg doses of this compound showed trends of increased endometrial perfusion researchgate.netnih.gov. This suggests that this compound may positively influence endometrial blood supply, potentially creating a more favorable environment for implantation. The mechanism by which oxytocin receptor antagonism might enhance endometrial perfusion is hypothesized to involve the presence of oxytocin receptors in uterine blood vessels researchgate.net.

Interactive Table 2: In Vivo Effects of this compound on Endometrial Perfusion

| Study Population | This compound Dose | Effect on Endometrial Perfusion | Reference |

| Healthy female volunteers | 900 mg | Trend of increased perfusion | researchgate.netnih.gov |

| Healthy female volunteers | 1800 mg | Trend of increased perfusion | researchgate.netnih.gov |

Analysis of Endometrial Gene Expression Profiles

Changes in the expression of specific genes within the endometrium are indicative of its receptive state. Preclinical and early clinical studies have investigated the effect of this compound on endometrial gene expression profiles.

Identification and Regulation of Implantation-Related Genes (e.g., DPP4, CXCL12, IDO2, OLFM4)

Analysis of endometrial biopsies from healthy female volunteers treated with this compound revealed that the compound can significantly alter the expression of several genes researchgate.netnih.gov. At a dose of 1800 mg, ten endometrial genes were significantly differentially expressed researchgate.netnih.gov. Among these, OLFM4, DPP4, and CXCL12 were regulated in a direction consistent with genes associated with the window of implantation researchgate.netnih.gov. Additionally, three genes, DPP4, CXCL12, and IDO2, were found to be associated with decidualization and endometrial receptivity researchgate.netnih.gov. These findings suggest that this compound may influence the molecular environment of the endometrium in a way that promotes receptivity and decidualization, processes critical for successful embryo implantation.

Interactive Table 3: Effect of this compound (1800 mg) on Endometrial Gene Expression

| Gene | Differential Expression | Association with Implantation/Receptivity | Reference |

| DPP4 | Significantly altered | Window of Implantation, Decidualization, Endometrial Receptivity | researchgate.netnih.gov |

| CXCL12 | Significantly altered | Window of Implantation, Decidualization, Endometrial Receptivity | researchgate.netnih.gov |

| IDO2 | Significantly altered | Decidualization, Endometrial Receptivity | researchgate.netnih.gov |

| OLFM4 | Significantly altered | Window of Implantation | researchgate.netnih.gov |

| CNTNAP3 | Significantly altered | Not specified | researchgate.netnih.gov |

| CNTN4 | Significantly altered | Not specified | researchgate.netnih.gov |

| TNXB | Significantly altered | Not specified | researchgate.netnih.gov |

| CTSE | Significantly altered | Not specified | researchgate.netnih.gov |

| KRT5 | Significantly altered | Not specified | researchgate.netnih.gov |

| KRT6A | Significantly altered | Not specified | researchgate.netnih.gov |

Preclinical Pharmacodynamic Investigations of this compound

This compound is an orally active, selective antagonist of the oxytocin receptor (OTR). wikipedia.orgmedznat.ruwikidata.orgresearchgate.netwikipedia.org Its preclinical pharmacodynamic profile has been investigated, focusing on its effects relevant to reproductive physiology, particularly decidualization and inflammatory processes in gestational tissues. Unlike some other OTR antagonists, such as atosiban, this compound has demonstrated the ability to inhibit both Gαq and Gαi signaling pathways coupled to the OTR. wikipedia.orgresearchgate.netguidetopharmacology.orgfishersci.ca This dual inhibitory action is considered potentially beneficial, as it may counteract both the contractile and inflammatory effects mediated by oxytocin in gestational tissues. wikipedia.orgresearchgate.netguidetopharmacology.orgfishersci.ca

Influence on Decidualization Markers and Processes

Decidualization is a critical transformation of the endometrial stromal fibroblasts into specialized decidual stromal cells, essential for successful embryo implantation and placental development. Classical markers of decidualization include the secretion of proteins such as Prolactin (PRL) and Insulin-like growth factor binding protein 1 (IGFBP1). While the direct impact of this compound on the expression levels of PRL and IGFBP1 has not been explicitly detailed in the provided search results, studies have explored this compound's influence on genes associated with decidualization and endometrial receptivity.

Preclinical investigations, including a study in healthy female volunteers, have shown that this compound administration leads to statistically significant changes in the expression of certain endometrial genes considered potentially important for endometrial receptivity and embryonic implantation. Specifically, genes such as DPP4, CXCL12, and IDO2 were identified as being differentially expressed following this compound administration and are associated with decidualization and endometrial receptivity. For instance, IDO2 has been shown in in vitro decidualization models to influence the expression of decidualization markers like PRL and IGFBP1.

Furthermore, studies have indicated that this compound may enhance endometrial perfusion. wikidata.orgwikipedia.org Increased endometrial blood flow is considered a predictive parameter for endometrial receptivity, suggesting a potential mechanism by which this compound could support the decidualization process and improve conditions for embryo implantation. wikipedia.org

Research on Inflammatory Responses in Gestational Tissues

Oxytocin, beyond its well-established role in inducing uterine contractions, also functions as an inflammatory mediator, activating pro-inflammatory pathways in gestational tissues, including the myometrium and amnion. wikipedia.orgresearchgate.netguidetopharmacology.orgfishersci.ca This inflammatory action is implicated in the cascade leading to the onset of labor. guidetopharmacology.org Research has demonstrated that this compound is capable of suppressing these oxytocin-mediated pro-inflammatory responses in human gestational tissues. wikipedia.orgresearchgate.netfishersci.ca This is a notable distinction from some other OTR antagonists, where such anti-inflammatory effects have not been observed or, in some cases, pro-inflammatory signaling has been inadvertently activated. wikipedia.orgresearchgate.netguidetopharmacology.orgfishersci.ca

Interaction with Oxytocin-Driven Pro-inflammatory Signaling Cascades (e.g., NF-κB, MAPKs)

Oxytocin's pro-inflammatory effects in gestational tissues are mediated, in part, through the activation of key signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. researchgate.netguidetopharmacology.orgfishersci.ca Activation of these pathways by oxytocin in cultured myometrial and amnion cells leads to the increased expression of genes associated with labor and inflammation, such as COX-2, prostaglandins, and pro-inflammatory cytokines and chemokines like IL-8, IL-6, and CCL5. researchgate.netguidetopharmacology.orgfishersci.ca

Preclinical studies investigating the effects of this compound on these pathways have shown that this compound effectively reduces the activation of NF-κB and p38 kinase (a type of MAPK) in both myometrial and amnion cells stimulated with oxytocin. researchgate.netfishersci.ca This inhibition of NF-κB activation by this compound subsequently leads to the suppression of downstream pro-labor and inflammatory gene expression, including COX-2, CCL2, IL-6, and IL-8. researchgate.netfishersci.ca

Furthermore, studies have explored the interaction of this compound with other uterotonins. This compound has been shown to suppress Prostaglandin F2α (PGF2α)-induced activation of NF-κB and MAPKs, as well as the subsequent expression of COX-2 in human myometrium. This finding suggests a potential crosstalk between OTR and prostaglandin receptor signaling pathways and highlights this compound's broader inhibitory effects on inflammatory mediators in gestational tissues. Importantly, studies have indicated that this compound treatment alone, in the absence of oxytocin or PGF2α stimulation, does not significantly activate NF-κB or MAPK pathways in myometrial and amnion cells, suggesting a pure antagonistic effect on these inflammatory pathways. researchgate.netfishersci.ca

The following table summarizes key findings regarding this compound's effects on inflammatory signaling:

| Inflammatory Mediator/Pathway | Effect of Oxytocin | Effect of this compound on Oxytocin-Stimulated Pathway | Effect of this compound Alone | Reference |

| NF-κB activation | Increases | Reduces | No significant stimulation | researchgate.netfishersci.ca |

| p38 kinase activation | Increases | Reduces | No significant stimulation | researchgate.netfishersci.ca |

| MAPK activation (general) | Increases | Suppresses | No significant stimulation | |

| COX-2 expression | Increases | Suppresses | Not specified | researchgate.netfishersci.ca |

| CCL2 expression | Increases | Suppresses | Not specified | researchgate.netfishersci.ca |

| IL-6 expression | Increases | Suppresses | Not specified | researchgate.netfishersci.ca |

| IL-8 expression | Increases | Suppresses | Not specified | researchgate.netfishersci.ca |

Advanced Research Methodologies Employed in Nolasiban Studies

High-Resolution Ultrasonography and Doppler Imaging Techniques for Uterine Dynamics

In the clinical evaluation of Nolasiban, high-resolution ultrasonography has been a cornerstone for the non-invasive assessment of uterine dynamics. Studies have employed transvaginal ultrasound (TVUS) to quantitatively measure uterine contraction frequency, a key parameter influencing embryo implantation. biorxiv.orgmdpi.com This technique allows for real-time visualization and recording of myometrial movements, providing objective data on the impact of this compound on uterine quiescence.

Furthermore, 3D-power Doppler ultrasonography has been utilized to investigate changes in endometrial and subendometrial blood flow. ppd.com This advanced imaging modality assesses vascularization and perfusion of the endometrium, which are considered critical factors for successful embryo implantation. nasdaq.com In a mechanism of action trial, pharmacodynamic assessments included measurements of uterine perfusion by 3D-power Doppler for up to 24 hours after administration of this compound. ppd.com The use of software such as Virtual Organ Computer-Aided Analysis (VOCAL) enables the calculation of specific vascularity indices, offering a more detailed picture of blood flow changes in response to the compound. nasdaq.com

A study involving healthy female volunteers pre-treated with a hormonal regimen to mimic the conditions of a frozen-thawed embryo transfer cycle demonstrated the utility of these techniques. ppd.com Participants received either placebo or this compound, and subsequent assessments using ultrasonography and 3D-power Doppler revealed a discernible reduction in the frequency of uterine contractions and a notable and sustained increase in endometrial blood flow in the this compound-treated groups. ppd.comnasdaq.com These findings highlight the value of advanced imaging in providing direct evidence of this compound's physiological effects on the uterus.

Interactive Table: Ultrasound and Doppler Parameters in this compound Research

| Parameter | Imaging Technique | Purpose in this compound Studies | Key Findings |

| Uterine Contraction Frequency | Transvaginal Ultrasonography (TVUS) | To quantify the rate of myometrial contractions. | A trend of decreased contraction frequency was observed with this compound treatment. vulcanchem.comannualreports.com |

| Endometrial Perfusion | 3D-Power Doppler | To assess blood flow to the endometrium. | A marked and sustained increase in endometrial blood flow was noted. ppd.comnasdaq.com |

| Vascularization Index (VI) | 3D-Power Doppler with VOCAL | To quantify the density of blood vessels in the endometrium. | This compound administration was associated with improvements in this parameter. nasdaq.com |

| Flow Index (FI) | 3D-Power Doppler with VOCAL | To measure the average intensity of blood flow in the endometrium. | This compound administration was associated with improvements in this parameter. nasdaq.com |

| Vascularization Flow Index (VFI) | 3D-Power Doppler with VOCAL | A combination of VI and FI, providing a global assessment of endometrial perfusion. | This compound administration was associated with improvements in this parameter. nasdaq.com |

Molecular Biology Approaches: Next-Generation Sequencing for Transcriptomic Analysis

To delve into the molecular mechanisms underlying this compound's effects on the endometrium, researchers have employed next-generation sequencing (NGS) for transcriptomic analysis. ppd.comvulcanchem.com This powerful technique allows for a comprehensive and unbiased profiling of messenger RNA (mRNA) expression in endometrial tissue, revealing changes in gene activity in response to the compound. sec.gov

In a notable mechanism-of-action study, endometrial biopsies were collected from healthy female volunteers following treatment with this compound or a placebo. vulcanchem.comannualreports.com These tissue samples were then subjected to differential mRNA expression analysis using NGS. ppd.com The results of this transcriptomic profiling were significant, identifying a set of endometrial genes that were differentially expressed following this compound administration. ppd.com

Specifically, at a dose of 1800 mg, ten endometrial genes were found to be significantly differentially expressed. vulcanchem.com Of particular interest, the regulation of three of these genes—OLFM4, DPP4, and CXCL12—mirrored the expression changes seen in genes associated with the "window of implantation". vulcanchem.com Furthermore, three genes—DPP4, CXCL12, and IDO2—are known to be linked with decidualization and endometrial receptivity. vulcanchem.com These findings from NGS-based transcriptomic analysis provide crucial molecular-level evidence that complements the physiological data from imaging studies, suggesting that this compound may modulate the genetic pathways essential for creating a receptive endometrium.

Interactive Table: Differentially Expressed Endometrial Genes with this compound (1800 mg)

| Gene | Full Name | Association with Implantation/Receptivity |

| DPP4 | Dipeptidyl peptidase-4 | Regulated in the same direction as Window-of-Implantation-associated genes; Associated with decidualization and endometrial receptivity. vulcanchem.com |

| CNTNAP3 | Contactin-associated protein-like 3 | Significantly differentially expressed. vulcanchem.com |

| CNTN4 | Contactin 4 | Significantly differentially expressed. vulcanchem.com |

| CXCL12 | C-X-C motif chemokine ligand 12 | Regulated in the same direction as Window-of-Implantation-associated genes; Associated with decidualization and endometrial receptivity. vulcanchem.com |

| TNXB | Tenascin XB | Significantly differentially expressed. vulcanchem.com |

| CTSE | Cathepsin E | Significantly differentially expressed. vulcanchem.com |

| OLFM4 | Olfactomedin 4 | Regulated in the same direction as Window-of-Implantation-associated genes. vulcanchem.com |

| KRT5 | Keratin 5 | Significantly differentially expressed. vulcanchem.com |

| KRT6A | Keratin 6A | Significantly differentially expressed. vulcanchem.com |

| IDO2 | Indoleamine 2,3-dioxygenase 2 | Associated with decidualization and endometrial receptivity. vulcanchem.com |

Ex Vivo Organ and Tissue Culture Systems for Mechanistic Elucidation

To directly assess the impact of this compound on uterine muscle contractility in a controlled laboratory setting, ex vivo organ and tissue culture systems have been utilized. insphero.comcore.ac.uk This methodology involves the use of myometrial tissue strips obtained from human biopsies, which are kept viable in an organ bath system. annualreports.com This approach allows for the precise measurement of muscle contraction parameters in response to various stimuli and inhibitory compounds, bridging the gap between cellular assays and in vivo studies. annualreports.com

In studies investigating this compound, fine strips of pregnant human myometrium were mounted on a force transducer within an organ bath containing a physiological saline solution. annualreports.com This setup allows the tissue to exhibit spontaneous contractions, which can then be modulated by adding agonists like oxytocin (B344502) to mimic labor-like activity. The effects of this compound on both spontaneous and agonist-induced contractions can then be quantified by measuring changes in contraction force, frequency, and duration. annualreports.com

One study specifically compared the inhibitory effects of this compound and Atosiban (B549348) on prostaglandin (B15479496) F2α (PGF2α)-induced contractions in human myometrium. researchgate.net The results demonstrated that this compound significantly reduced the total work done by the myometrial strips in response to PGF2α, indicating a potent inhibitory effect on uterine contractions. researchgate.net These ex vivo experiments are crucial for confirming the direct pharmacological action of this compound on myometrial tissue and for comparing its potency with other oxytocin receptor antagonists.

Computational and Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Preclinical Contexts

Computational and pharmacokinetic-pharmacodynamic (PK/PD) modeling represents a critical tool in the preclinical development of new pharmaceutical compounds like this compound. transcurebioservices.comnih.gov These in silico techniques are employed to understand the relationship between drug exposure (pharmacokinetics) and its pharmacological effect (pharmacodynamics), which is essential for predicting human dosage regimens and therapeutic outcomes based on preclinical data. transcurebioservices.com

In the preclinical phase, PK/PD modeling can be used to integrate data from in vitro assays and in vivo animal studies to simulate the drug's behavior in a biological system. researchgate.net This can help in designing more efficient preclinical studies, potentially reducing the number of animals required, and in making informed decisions about advancing a drug candidate to clinical trials. nih.gov For this compound, preclinical studies demonstrated its ability to inhibit oxytocin-induced uterine contractions in both in vivo and in vitro models. vulcanchem.com

While specific, detailed preclinical PK/PD models for this compound are not extensively published, the drug's development history indicates that it underwent a full preclinical program before advancing to human trials. nasdaq.comannualreports.com Such programs typically involve establishing the pharmacokinetic profile in animal models and linking it to the observed pharmacodynamic effects. For instance, a study in a rat model assessed the effects of this compound (then known as OBE001) on early embryonic development. researchgate.net In the clinical phase, concentration-effect modeling was used to assess the cardiac safety of this compound, demonstrating the application of PK/PD principles in its development. nih.gov Population pharmacokinetic analyses from clinical trials have further shown a correlation between higher exposure to this compound and pregnancy outcomes, underscoring the importance of the exposure-response relationship that is initially explored in preclinical PK/PD modeling. researchgate.net

Broader Research Implications and Emerging Applications of Nolasiban

Exploration of Nolasiban's Potential in Research on Other Uterine Disorders (e.g., Adenomyosis as a research model)

The role of oxytocin (B344502) and its receptor (OTR) in uterine function, including contractility and inflammation, suggests that OTR antagonists like this compound could have relevance in understanding and potentially managing other uterine disorders. Adenomyosis, a condition characterized by the invasion of endometrial tissue into the myometrium, is one such disorder where the oxytocin system is implicated.

Studies indicate that oxytocin receptors are widely expressed in human uterine epithelial and smooth muscle cells. In adenomyosis, there is evidence of increased expression of oxytocin and its receptor, which is thought to contribute to increased spontaneous myometrial peristalsis. frontiersin.org This heightened uterine activity is considered a potential factor in the symptoms and infertility associated with adenomyosis. frontiersin.orgmdpi.com

Given this compound's mechanism of action in reducing uterine contractions and potentially influencing endometrial receptivity, it is being explored for its effects in research models relevant to uterine disorders like adenomyosis. While direct studies using this compound specifically as a research model for adenomyosis were not prominently found, research into the underlying mechanisms of adenomyosis often involves understanding and modulating uterine contractility and the oxytocin system, areas where this compound's properties are directly relevant. Animal models, such as tamoxifen-induced adenomyosis in mice, are utilized to study the pathogenic mechanisms, including altered endometrial receptivity and progesterone (B1679170) resistance, which are also influenced by uterine environment factors that OTR antagonists could impact. nih.gov The investigation of how this compound affects uterine contractility and inflammation in human myometrial tissue, as demonstrated in studies comparing it to other OTR antagonists like atosiban (B549348), provides a basis for its potential research application in understanding conditions involving dysregulated uterine activity. nih.govnih.gov

Investigating this compound's Role in Modulating Oxytocin System Crosstalk with Endocrine and Paracrine Pathways

The oxytocin system does not function in isolation but interacts intricately with various endocrine and paracrine pathways within the reproductive tract. Oxytocin itself can function through both endocrine (central) and auto/paracrine (local) signaling pathways. researchgate.net this compound, by antagonizing the oxytocin receptor, can modulate this crosstalk.

Research has shown that oxytocin can activate inflammatory pathways in human gestational tissues. nih.govnih.gov this compound has been demonstrated to inhibit oxytocin-driven activation of inflammatory responses in human gestational tissues, suggesting a role in modulating the interplay between the oxytocin system and inflammatory pathways. nih.gov Furthermore, studies investigating the mechanism of action of this compound have assessed its effect on endometrial gene expression, revealing statistically significant changes in genes potentially important in endometrial receptivity and embryonic implantation. globenewswire.comresearchgate.netpatsnap.com This indicates that this compound's influence extends beyond simply blocking uterine contractions to potentially impacting the paracrine signaling environment of the endometrium.

The oxytocin receptor is a G protein-coupled receptor capable of binding to either Gαi or Gαq proteins, activating various signaling cascades such as MAPK, PKC, PLC, or CaMK pathways, which converge on transcription factors. unibe.ch this compound appears to act as a pure OTR antagonist, blocking both Gαi- and Gαq-mediated oxytocin signaling. nih.gov This broad blockade of downstream signaling pathways highlights this compound's potential as a tool to dissect the specific contributions of oxytocin-mediated G protein signaling in different uterine and reproductive processes and its crosstalk with other hormone-regulated pathways. For instance, studies on prostaglandin (B15479496) F2α (PGF2α)-induced contractions and inflammatory responses in human myometrium have shown that OTR antagonists like this compound can inhibit these effects, suggesting an interaction between prostaglandin and oxytocin signaling pathways in uterine function. nih.govfrontiersin.org

Future Directions in the Design and Characterization of Novel Oxytocin Receptor Antagonists

The development of oxytocin receptor antagonists has been an active area of research, and this compound represents a recent advancement in this field. Future directions in the design and characterization of novel OTR antagonists are influenced by the understanding gained from compounds like this compound.

Key areas for future research include the design of antagonists with improved selectivity for the oxytocin receptor over related receptors, such as vasopressin receptors. While this compound has shown selectivity for OTR against vasopressin V1a and V2 receptors, further refinement of selectivity remains a goal in developing more targeted therapies and research tools. nih.gov

Another direction involves exploring the potential for biased agonism or antagonism at the OTR. Understanding how different ligands can selectively activate or block specific downstream signaling pathways (Gαi vs. Gαq, or β-arrestin pathways) could lead to the design of novel antagonists with more nuanced effects. This compound's characterization as a pure OTR antagonist that blocks both Gαi- and Gαq-mediated signaling provides a reference point for evaluating the signaling profiles of newer compounds. nih.gov

Furthermore, research into the structural aspects of OTR binding and activation continues to inform the design of novel antagonists. Studies on the design and characterization of bivalent ligands targeting OTR dimers, for example, represent an innovative approach to developing highly potent compounds and understanding receptor function at a more complex level. acs.org The development of radiolabeled and photoactivatable antagonists also serves as a valuable tool for accurately mapping antagonist binding sites and studying receptor dynamics. researchgate.net Future efforts will likely focus on leveraging structural information and advanced screening techniques to identify and characterize novel chemical scaffolds with desired OTR antagonist properties.

Theoretical Frameworks for Optimizing Uterine Receptivity Through Pharmacological Intervention Strategies

Optimizing uterine receptivity is a critical aspect of reproductive success, and pharmacological interventions, including the use of oxytocin receptor antagonists, fit within theoretical frameworks aimed at enhancing the uterine environment for embryo implantation.

Theoretical frameworks for optimizing uterine receptivity often consider the interplay of hormonal signaling, immune responses, and physical factors like uterine contractility. biorxiv.orgresearchgate.net The "window of implantation" is a key concept within these frameworks, representing the limited period during the menstrual cycle when the endometrium is receptive to embryo implantation. researchgate.netfrontiersin.orgnih.govigls.net

Pharmacological strategies aim to positively influence factors that contribute to receptivity. Reducing excessive uterine contractions, which are thought to negatively impact implantation, is one such strategy where OTR antagonists like this compound play a theoretical role. By mitigating oxytocin-induced contractility, this compound is hypothesized to create a more favorable environment for embryo attachment and development. globenewswire.comresearchgate.netpatsnap.comevitachem.com

Beyond contractility, theoretical frameworks also consider the molecular and cellular changes in the endometrium that define receptivity. These include specific gene expression patterns and changes in endometrial perfusion. globenewswire.comresearchgate.netpatsnap.comfrontiersin.orgnih.gov Pharmacological interventions can be designed to modulate these factors. This compound's observed effects on endometrial blood flow and the expression of genes associated with endometrial receptivity and decidualization align with theoretical approaches focused on creating a pro-receptive endometrial environment. globenewswire.comresearchgate.netpatsnap.com

Future theoretical frameworks may integrate a more comprehensive understanding of the oxytocin system's crosstalk with other endocrine and paracrine signals, as discussed in Section 5.2. This could lead to the development of multi-target pharmacological strategies or the use of OTR antagonists in combination with other agents to optimize uterine receptivity through synergistic effects on various contributing pathways. The ongoing research into the complex mechanisms regulating the window of implantation and the impact of various factors, including hormonal imbalances and local pathologies, continues to refine these theoretical frameworks and guide the development of novel pharmacological interventions. researchgate.netfrontiersin.orgnih.gov

Q & A

Q. What experimental models are most suitable for assessing Nolasiban's impact on uterine receptivity and embryo implantation?

Methodological Answer: Preclinical studies should combine in vitro (e.g., human amnion/myometrial cell cultures ) and in vivo models (e.g., pregnant rats/rabbits treated from gestation days 6–17 ). For in vitro work, use OT-stimulated cells to measure NF-κB, MAPK activation, and prostaglandin synthesis (COX-2, p-cPLA2, PGE2) via Western blot and ELISA. In vivo models should include fetal weight, implantation sites, and postnatal developmental assessments (e.g., learning tests in offspring ).

Q. How do researchers validate this compound's selectivity for oxytocin receptors (OTR) over vasopressin receptors?

Methodological Answer: Conduct competitive binding assays using radiolabeled OT and vasopressin ligands in OTR-transfected cell lines. Compare inhibition constants (Ki) for this compound against V1a and V2 receptors. This compound shows 2.5- and 50-fold selectivity for OTR over V1a and V2, respectively . Pair this with functional assays (e.g., calcium flux in cells expressing vasopressin receptors) to confirm lack of off-target effects.

Q. What safety parameters are critical in preclinical studies of this compound for embryo toxicity?

Methodological Answer: Follow OECD guidelines for teratogenicity studies. Administer this compound to pregnant rats/rabbits at 37.5–300 mg/kg/day during organogenesis . Assess maternal weight, fetal viability, and malformations (external/visceral/skeletal). Postnatal studies should track offspring survival, behavior (e.g., maze tests), and reproductive performance. No embryotoxic effects were observed even at supratherapeutic doses .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound's preclinical anti-inflammatory effects and inconsistent clinical pregnancy outcomes?

Methodological Answer: Preclinical data show this compound inhibits OT-driven NF-κB, MAPKs, and prostaglandins in amnion cells , but Phase 3 trials reported mixed live birth rates (e.g., +7% in IMPLANT2 vs. no improvement in IMPLANT4 ). Investigate confounding factors:

- Timing: Efficacy may depend on embryo transfer stage (Day 3 vs. Day 5). Subgroup analyses found a 32% relative improvement in Day 5 transfers .

- Dosing: Single-dose regimens (900 mg pre-transfer) may inadequately suppress uterine contractions. Test prolonged dosing in animal models mimicking IVF protocols.

- Patient stratification: Analyze inflammatory biomarkers (e.g., IL-6, PGE2) in trial participants to identify responsive subgroups .

Q. What molecular mechanisms explain this compound's dual inhibition of OT-induced Gai and Gaq signaling pathways?

Methodological Answer: Use siRNA knockdown or CRISPR-edited cells to dissect signaling. This compound blocks both Gai (cAMP reduction) and Gaq (calcium mobilization) pathways by stabilizing OTR in an inactive conformation . Validate via:

Q. How should researchers design dose-ranging studies to optimize this compound's therapeutic window in ART?

Methodological Answer: Use PK/PD modeling from Phase 1 data (e.g., Cmax of 1,200 ng/mL at 900 mg ). Link plasma concentrations to uterine contraction frequency (via ultrasound) and endometrial perfusion (Doppler imaging). Phase 2 trials should test split dosing (e.g., pre- and post-transfer) in non-human primates, measuring PGE2 levels and implantation rates. Human trials must stratify by embryo transfer stage, as Day 5 transfers showed stronger efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.